molecular formula C19H22N2O B11346040 2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11346040
M. Wt: 294.4 g/mol
InChI Key: PERIROITFLVQMR-UHFFFAOYSA-N
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Description

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-11-6-7-12(2)18(8-11)22-15(5)19-20-16-9-13(3)14(4)10-17(16)21-19/h6-10,15H,1-5H3,(H,20,21)

InChI Key

PERIROITFLVQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C2=NC3=C(N2)C=C(C(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dimethylphenol with an appropriate ethylating agent to form 2,5-dimethylphenoxyethyl intermediate. This intermediate is then reacted with a benzodiazole precursor under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,5-dimethylphenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole
  • 1-[2-(2,5-dimethylphenoxy)ethyl]-3-indolecarboxylic acid
  • Tertiary N-(2-(2,6-dimethylphenoxy)ethyl)-N-haloalkylamines

Uniqueness

2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

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